molecular formula C4H8OS B3196246 Tetrahydrofuran-3-thiol CAS No. 98071-96-6

Tetrahydrofuran-3-thiol

Cat. No. B3196246
CAS RN: 98071-96-6
M. Wt: 104.17 g/mol
InChI Key: YBOQHGVVMRFVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-3-thiol, also known as 2-Methyl-3-tetrahydrofuranthiol, is a sulfur-containing flavor compound mainly used in meat flavorings . It has a molecular weight of 118.20 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of acrylamides with sulfur to prepare polysulfides . Another method involves the hydrogenation of furan to produce Tetrahydrofuran . A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has also been reported .


Molecular Structure Analysis

This compound contains a total of 14 bonds, including 6 non-H bonds, 1 five-membered ring, 1 ether (aliphatic), 1 thiol, and 1 Oxolane .


Chemical Reactions Analysis

Tetrahydrofuran, a related compound, is renowned for its role as a solvent in substitution reactions, such as the S N 2 mechanism . It also plays a crucial role in various reactions, including Grignard reactions and reductions using lithium aluminum hydride .


Physical And Chemical Properties Analysis

Tetrahydrofuran, a related compound, is a colorless, volatile liquid, carrying a faint, ethereal odor . It is colorless and miscible in water, with a boiling point of 66 ºC . It is highly flammable but relatively nontoxic .

Scientific Research Applications

Mechanism of Action

Target of Action

Tetrahydrofuran-3-thiol is primarily used as a flavoring agent . It targets the olfactory receptors in the human nose, providing a taste of roast beef, chicken, and onion with turkey notes and garlic nuances .

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response. This interaction results in the perception of specific flavors, such as roast beef, chicken, and onion .

Biochemical Pathways

This compound is involved in the thiol-Michael addition, a type of chemical reaction where a thiol is added to an unsaturated carbon-carbon bond . This reaction is often initiated by amines or phosphines in polar aprotic solvents like tetrahydrofuran . The reaction involves an anionic cycle in which an addition from the thiolate to the ene occurs, followed by a rate-controlling proton transfer to the obtained Michael adduct anion from another thiol .

Pharmacokinetics

It’s known that the compound is used in food applications, suggesting that it is likely absorbed and metabolized in the body . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the perception of specific flavors. It provides a taste of roast beef, chicken, and onion with turkey notes and garlic nuances . The compound can add flavor to coffee, gravy, soup, and many other food applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the perceived flavor . Additionally, the compound’s reactivity can be influenced by the choice of catalyst or ene in the thiol-Michael addition . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Tetrahydrofuran is highly flammable and harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation. It is suspected of causing cancer and may form explosive peroxides .

Future Directions

The hydrogenation of furfural, a related compound, is a promising area of research. Recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl (tetrahydro)furan have been discussed . The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 .

properties

IUPAC Name

oxolane-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQHGVVMRFVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98071-96-6
Record name oxolane-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-3-thiol
Reactant of Route 2
Tetrahydrofuran-3-thiol
Reactant of Route 3
Tetrahydrofuran-3-thiol
Reactant of Route 4
Tetrahydrofuran-3-thiol
Reactant of Route 5
Tetrahydrofuran-3-thiol
Reactant of Route 6
Tetrahydrofuran-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.